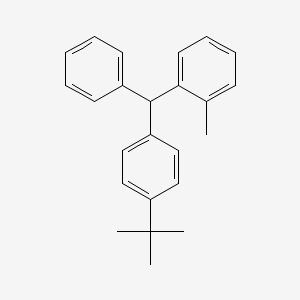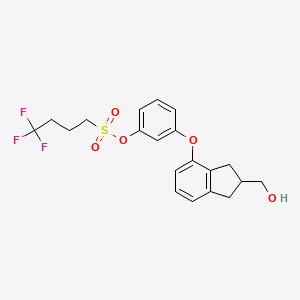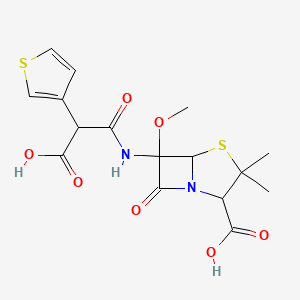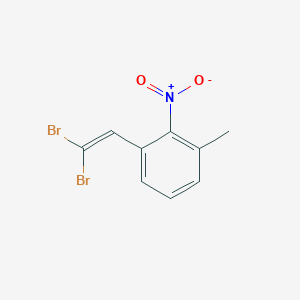
1-(2,2-Dibromo-vinyl)-3-methyl-2-nitro-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-2-Dibromovinyl)-3-methyl-2-nitrobenzene is an organic compound characterized by the presence of a dibromovinyl group attached to a benzene ring substituted with a methyl and a nitro group
Preparation Methods
The synthesis of 1-(2-2-Dibromovinyl)-3-methyl-2-nitrobenzene typically involves the reaction of 2-nitrobenzaldehyde with tetrabromomethane in the presence of a phosphine reagent such as triisopropyl phosphite. The reaction is carried out in dichloromethane under an inert atmosphere, usually argon, and at low temperatures (2-3°C) to ensure the stability of the intermediate products . The reaction mixture is then quenched with sodium bicarbonate and the organic phase is separated and purified to obtain the desired compound.
Chemical Reactions Analysis
1-(2-2-Dibromovinyl)-3-methyl-2-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromovinyl group can participate in substitution reactions, particularly with nucleophiles, leading to the formation of substituted alkenes.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Coupling Reactions: The compound can undergo coupling reactions catalyzed by transition metals such as palladium, leading to the formation of complex organic structures
Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium, platinum), and nucleophiles such as Grignard reagents.
Scientific Research Applications
1-(2-2-Dibromovinyl)-3-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications
Mechanism of Action
The mechanism of action of 1-(2-2-Dibromovinyl)-3-methyl-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the dibromovinyl group can participate in electrophilic addition reactions. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
1-(2-2-Dibromovinyl)-3-methyl-2-nitrobenzene can be compared with other similar compounds such as:
2-(2,2-Dibromovinyl)furan: This compound also contains a dibromovinyl group but is attached to a furan ring instead of a benzene ring.
2-(2,2-Dibromovinyl)-1-methyl-1H-imidazole-4,5-dicarbonitrile: This compound features a dibromovinyl group attached to an imidazole ring, highlighting the versatility of the dibromovinyl group in different chemical environments.
Properties
Molecular Formula |
C9H7Br2NO2 |
|---|---|
Molecular Weight |
320.96 g/mol |
IUPAC Name |
1-(2,2-dibromoethenyl)-3-methyl-2-nitrobenzene |
InChI |
InChI=1S/C9H7Br2NO2/c1-6-3-2-4-7(5-8(10)11)9(6)12(13)14/h2-5H,1H3 |
InChI Key |
FYJDMAUTUHQASI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C=C(Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


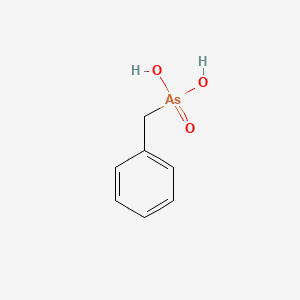
![trans-4-{[(2-Chloro-1,3-thiazol-5-yl)methyl]amino}cyclohexanol](/img/structure/B14116643.png)
![[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol](/img/structure/B14116651.png)
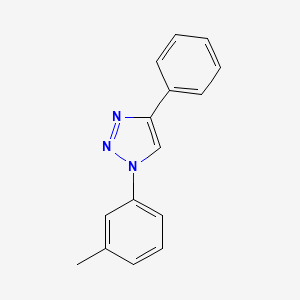

![dipotassium;[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] phosphate](/img/structure/B14116669.png)
![(2S)-2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B14116677.png)

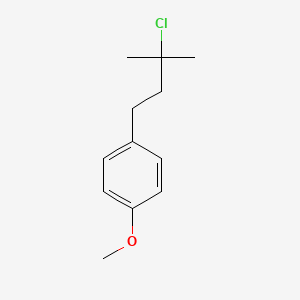
![methyl 2-(8-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116689.png)

